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Compound of Interest

Compound Name:
N-(Piperidin-4-ylmethyl)pyridin-2-

amine

CAS No.: 302338-97-2

Cat. No.: B1591970

Get Quote

Ticket ID: 2AP-SAR-001 Status: Open Subject: Troubleshooting CNS and Cardiac Liabilities in

2-Aminopyridine Analogues

Welcome to the 2-Aminopyridine Technical Support Hub. This scaffold is a "privileged structure"

in kinase inhibition (mimicking the ATP adenine ring) and NOS inhibition, but it frequently

triggers "Ticket Alerts" for seizures (Kv channel blockade) and arrhythmias (hERG inhibition).

Below are your troubleshooting modules, designed to debug your molecule's safety profile

while preserving its efficacy.

Module 1: CNS Toxicity (Seizures & Tremors)
Issue:My 2-AP analogue is causing tremors or convulsions in preclinical species. Root Cause:

Blockade of Voltage-Gated Potassium Channels (Kv1.1, Kv1.2).

The Mechanism
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The 2-aminopyridine moiety acts as a "molecular cork." In its protonated (cationic) form, it

mimics the hydrated

ion. It enters the open pore of the Kv channel from the intracellular side and gets stuck,
preventing repolarization. This leads to neuronal hyperexcitability and seizures.

Troubleshooting Q&A
Q: How do I modify the scaffold to stop Kv channel binding without killing potency? A: You must

destabilize the "cork." The channel prefers the cationic form of 2-AP.

Strategy A: Modulate pKa (The "Software" Patch).

The pKa of the pyridine nitrogen is typically ~6.8. At physiological pH (7.4), a significant

fraction is protonated.

Action: Lower the pKa to < 6.0 using electron-withdrawing groups (EWGs) like Fluorine or

Chlorine at the C3 or C5 positions. This reduces the concentration of the toxic cationic

species at physiological pH.

Strategy B: Steric Shielding (The "Hardware" Patch).

The Kv channel pore is narrow.

Action: Introduce steric bulk at the C3 position (ortho to the amino group). A methyl or

cyclopropyl group here creates a "steric clash" with the channel wall, preventing the

molecule from entering the deep pore, often without affecting kinase hinge binding (which

tolerates C3 subs).

Q: My kinase target requires the basic nitrogen. What now? A: If you cannot lower the pKa, you

must rely on lipophilicity tuning.

Kv channel blockers often require passive diffusion to cross the membrane and access the

intracellular binding site.

Action: Reduce LogD. If the compound cannot cross the Blood-Brain Barrier (BBB)

efficiently, it cannot block neuronal Kv channels. Aim for a Topological Polar Surface Area

(TPSA) > 90 Å² or use P-gp efflux substrates to keep it out of the CNS.
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Module 2: Cardiotoxicity (hERG Inhibition)
Issue:hERG IC50 is < 1 µM. We are seeing QT prolongation. Root Cause: The 2-AP moiety

participates in

-stacking interactions with Phe656 and cation-

interactions with Tyr652 inside the hERG vestibule.

Troubleshooting Q&A
Q: Is the 2-AP ring itself the problem? A: It is a contributor, but usually in concert with a

lipophilic tail. The 2-AP ring provides the aromaticity for

-stacking and the basic nitrogen for cation-

attraction.

Q: What are the most effective structural edits? A:

The "Zwitterion" Switch: Introduce a carboxylic acid or bioisostere elsewhere in the molecule.

hERG repellence is high for negatively charged species.

Break Planarity: The hERG pore loves flat, aromatic systems. Saturate a phenyl ring

attached to your 2-AP (e.g., convert to cyclohexyl or piperidine).

N-Oxide Formation: Surprisingly, converting the pyridine nitrogen to an N-oxide can

drastically reduce hERG affinity while maintaining H-bond acceptor capability (though this

changes the kinase binding mode).

Module 3: Bioactivation & Reactive Metabolites
Issue:We are seeing covalent binding in liver microsomes. Root Cause: 2-Aminopyridines can

undergo bioactivation to form reactive iminoquinone-type intermediates, though less readily

than anilines.

Troubleshooting Q&A
Q: How do I identify the "soft spot"? A: Run a GSH (Glutathione) Trapping Assay (Protocol

below).
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If the trapping occurs at the C5 position, the ring is being oxidized.

Action: Block the C5 position with a metabolic blocker (Fluorine or Methyl) to prevent

oxidation to the reactive intermediate.

Visualizing the Mitigation Workflow
The following diagram illustrates the decision logic for troubleshooting 2-AP toxicity.

Issue Detected with
2-Aminopyridine Analogue

Type of Toxicity?

CNS Toxicity
(Seizures/Tremors)

Cardiotoxicity
(hERG Inhibition)

Reactive Metabolites
(Covalent Binding)

Mechanism:
Kv Channel Blockade

(Intracellular Pore)

Strategy A: Lower pKa
(Add EWG at C3/C5)

Reduces Cationic Species

Strategy B: Steric Bulk
(Substituent at C3)

Prevents Pore Entry

Mechanism:
Pi-Stacking & Cation-Pi

(Tyr652/Phe656)

Reduce Lipophilicity
(Lower LogD)

Break Planarity
(Saturate Rings)

Run GSH Trapping Assay

Block Metabolic Soft Spot
(F/Me at C5)
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Click to download full resolution via product page

Figure 1: Decision Matrix for structural optimization of 2-aminopyridine scaffolds based on

toxicity phenotype.

Experimental Protocols
Protocol A: GSH Trapping Assay (Reactive Metabolite
Screening)
Use this to determine if your 2-AP analogue is forming toxic adducts.

Materials:

Test Compound (10 mM DMSO stock)

Human Liver Microsomes (HLM) or S9 fraction

NADPH regenerating system

Glutathione (GSH) (trapping agent)

Potassium Phosphate Buffer (100 mM, pH 7.4)

Step-by-Step Workflow:

Incubation Mix: Prepare a reaction mixture containing:

1 µM Test Compound

1 mg/mL HLM

5 mM GSH (excess to trap electrophiles)

Buffer to final volume.

Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH (1 mM

final).
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Time Course: Incubate for 60 minutes at 37°C.

Termination: Quench with ice-cold Acetonitrile (1:1 v/v) containing internal standard.

Analysis (LC-MS/MS):

Centrifuge (3000g, 10 min) to remove protein.

Inject supernatant onto LC-MS/MS (High-Resolution Mass Spec recommended, e.g., Q-

TOF or Orbitrap).

Data Interpretation:

Search for Mass Shift:

(GSH adduct).

Neutral Loss Scan: Look for characteristic neutral loss of 129 Da (pyroglutamic acid) or

307 Da (GSH).

Result: If adducts are found, map the fragmentation pattern to localize the reactive center

(likely the pyridine ring or adjacent aniline).

Protocol B: Quantitative Comparison of Analogues
Summary of expected shifts in toxicity metrics based on structural changes.
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Modification Effect on pKa
Effect on Kv
Blockade

Effect on
hERG

Notes

Unsubstituted 2-

AP
~6.8 High (Baseline) Moderate High CNS risk.

3-Fluoro-2-AP ~3.5
Significantly

Reduced
Neutral

Reduced basicity

lowers cation

concentration.

3-Methyl-2-AP ~7.0 Reduced Neutral

Steric clash

prevents deep

pore entry.

5-Fluoro-2-AP ~3.5 Reduced Neutral
Blocks metabolic

oxidation at C5.

N-Oxide deriv. Neutral Eliminated
Significantly

Reduced

May lose kinase

potency; check

binding mode.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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